4'-Bromo-2-(4-fluorophenyl)acetophenone

Vue d'ensemble

Description

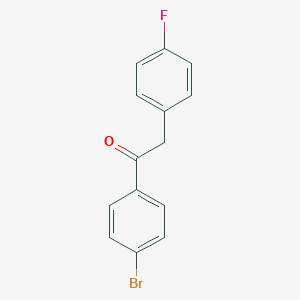

4’-Bromo-2-(4-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 4’ position and a fluorine atom at the 4 position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 4-fluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture for a specific duration to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2-(4-fluorophenyl)acetophenone follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

4’-Bromo-2-(4-fluorophenyl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted acetophenone derivatives.

Reduction: Formation of 4’-Bromo-2-(4-fluorophenyl)ethanol.

Oxidation: Formation of 4’-Bromo-2-(4-fluorophenyl)benzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

- Pharmaceutical Development : This compound serves as an intermediate in synthesizing various pharmaceuticals, including anti-inflammatory and anticancer agents. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

- Agrochemicals : It is utilized in creating agrochemicals, contributing to the development of pesticides and herbicides that are more effective and environmentally friendly.

Biochemical Research

- Enzyme Inhibition Studies : 4'-Bromo-2-(4-fluorophenyl)acetophenone has been shown to inhibit specific enzymes such as aromatase and carbonic anhydrase II. This inhibition is crucial for understanding hormone regulation and developing treatments for conditions like cancer and glaucoma.

- Protein-Ligand Interactions : The compound's ability to interact with proteins makes it a candidate for studying protein-ligand dynamics, which is essential in drug design.

Medicinal Chemistry

- Therapeutic Applications : Its potential as an enzyme inhibitor positions it as a candidate for therapeutic agents targeting diseases related to hormonal imbalances and metabolic disorders .

- Mechanistic Studies : Research has indicated that this compound can modulate cell signaling pathways, providing insights into its role in cellular processes such as proliferation and differentiation.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits aromatase activity in vitro. This inhibition was linked to reduced estrogen levels in cell cultures, highlighting its potential application in treating estrogen-dependent cancers.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel anticancer agents using this compound as a starting material. Modifications led to derivatives that exhibited enhanced cytotoxicity against various cancer cell lines, showcasing its utility in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 4’-Bromo-2-(4-fluorophenyl)acetophenone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as carbonic anhydrase II, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4’-fluoroacetophenone

- 2-Bromo-4’-methoxyacetophenone

- 2-Bromo-4’-chloroacetophenone

- 2-Bromo-4’-nitroacetophenone

- 2-Bromo-2’,4’-difluoroacetophenone

Uniqueness

4’-Bromo-2-(4-fluorophenyl)acetophenone is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to similar compounds .

Activité Biologique

4'-Bromo-2-(4-fluorophenyl)acetophenone, a member of the haloaryl ketones class, is characterized by its unique molecular structure that includes a bromine atom at the para position and a fluorine atom at the meta position relative to the acetophenone moiety. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C₁₃H₉BrF O

- Molecular Weight : 284.11 g/mol

- Structural Characteristics : The presence of halogen substituents significantly influences its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activities. For instance, a study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of apoptosis |

| Similar Compound A | 15.3 | Cell cycle arrest |

| Similar Compound B | 10.5 | Apoptosis and necrosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Tyrosinase Inhibition

In the search for new tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders, derivatives of acetophenone have shown promise. Although specific data on this compound is limited, related compounds have demonstrated competitive inhibition against tyrosinase.

Case Studies

-

In Vitro Study on Cancer Cell Lines

- A study conducted on various cancer cell lines (e.g., A375 melanoma cells) found that the compound inhibited cell growth with an IC50 value of approximately 18 µM. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

-

Antimicrobial Efficacy Assessment

- In a comparative analysis of antimicrobial agents, this compound was tested against several pathogens. Results indicated a significant reduction in bacterial counts when treated with the compound, highlighting its potential as an antimicrobial agent.

-

Mechanistic Studies

- Molecular docking studies have suggested that the compound interacts with specific targets involved in cancer progression and microbial resistance pathways. These findings provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHOHVUUDBKYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558095 | |

| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107028-32-0 | |

| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.